molecular formula C25H24N2O5S B2589138 6-ethyl 3-methyl 2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-05-6

6-ethyl 3-methyl 2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2589138
CAS No.: 864926-05-6
M. Wt: 464.54
InChI Key: RYELZIISVKUYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-ethyl 3-methyl 2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate (CAS: 920457-13-2, molecular formula: C₂₀H₂₂N₂O₅S, molecular weight: 402.4641 g/mol) is a structurally complex heterocyclic molecule . Its core consists of a thieno[2,3-c]pyridine scaffold, a fused bicyclic system incorporating thiophene and pyridine rings. Key substituents include:

  • 6-Ethyl and 3-methyl ester groups at positions 3 and 6 of the pyridine ring.
  • A saturated tetrahydropyridine ring (4H,5H,6H,7H), enhancing conformational flexibility.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-3-32-25(30)27-14-13-19-20(15-27)33-23(21(19)24(29)31-2)26-22(28)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12H,3,13-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYELZIISVKUYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl 3-methyl 2-{[1,1’-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.

    Introduction of the Biphenyl-Amido Group: This step involves the coupling of the thieno[2,3-c]pyridine core with 4-aminobiphenyl using amide bond formation reactions.

    Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-ethyl 3-methyl 2-{[1,1’-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

6-ethyl 3-methyl 2-{[1,1’-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl 3-methyl 2-{[1,1’-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Thieno[2,3-c]pyridine Derivatives

3-Cyclopentyl 6-Ethenyl 2-[(Thiophen-2-ylacetyl)Amino]-4,7-Dihydrothieno[2,3-c]Pyridine-3,6(5H)-Dicarboxylate (JN7) Core: Same thieno[2,3-c]pyridine scaffold. Substituents:

  • Thiophene acetyl group at position 2 (vs. biphenyl amido in the target), reducing aromatic bulk but introducing sulfur-based electronic effects.
  • Cyclopentyl and ethenyl esters (vs. ethyl and methyl esters), increasing steric hindrance and altering lipophilicity.

Ethyl 2-Amino-6-Butanoyl-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-3-Carboxylate Core: Identical thienopyridine structure. Substituents:

  • Amino group at position 2 (vs.
  • Butanoyl group at position 6 (vs. ethyl ester), increasing hydrophobicity. Molecular Weight: 296.39 g/mol, significantly lower than the target, suggesting improved solubility .

Imidazo[1,2-a]Pyridine Derivatives

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate Core: Imidazo[1,2-a]pyridine (vs. thienopyridine), altering electronic properties and metabolic stability. Substituents:

  • Nitro-phenyl group introduces strong electron-withdrawing effects, contrasting with the biphenyl group’s electron-rich nature.
  • Phenethyl side chain adds steric bulk compared to the target’s saturated ring.
    • Molecular Weight : ~550 g/mol (calculated), indicating higher lipophilicity .

Substituent-Driven Functional Differences

Compound Key Substituents Impact on Properties
Target Compound Biphenyl-4-amido, ethyl/methyl esters Enhanced π-π interactions; balanced lipophilicity (LogP ~3.5 estimated) .
JN7 (PDB: JN7) Thiophene acetyl, cyclopentyl/ethenyl esters Reduced aromatic stacking; higher steric hindrance may limit target binding .
Ethyl 2-Amino-6-Butanoyl Derivative Amino, butanoyl Increased hydrogen-bond donor capacity; potential for improved aqueous solubility .
Chloroacetamido Derivative (CAS: N/A) Chloroacetamido, ethyl ester Electrophilic chloro group may enhance reactivity or cytotoxicity; lower molecular weight (est. ~350 g/mol) .

Biological Activity

The compound 6-ethyl 3-methyl 2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a novel derivative within the thienopyridine class, which has garnered interest for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H20N2O4S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Anticancer Activity

  • Mechanism of Action : The compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to induce apoptosis through the activation of caspase pathways and cell cycle arrest.
  • Inhibition of Kinases : Research indicates that it inhibits key signaling pathways involved in cancer progression. For instance, it has demonstrated inhibitory effects on VEGFR-2 and AKT pathways, which are crucial for tumor growth and survival.
    CompoundIC50 (μM)Target
    6-Ethyl 3-methyl...0.075 (VEGFR-2)Kinase Inhibition
    6-Ethyl 3-methyl...4.60 (AKT)Kinase Inhibition

In Vitro Studies

In vitro studies have revealed that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. For example:

  • Cell Lines Tested : HepG2 (liver carcinoma), PC-3 (prostate carcinoma).
  • Results : The compound showed an IC50 value of approximately 3.12 μM against HepG2 cells and 2.15 μM against PC-3 cells, indicating potent antiproliferative activity.

Apoptosis Induction

The compound triggers apoptosis in cancer cells via:

  • Caspase Activation : It significantly increases caspase-3 activity, a hallmark of apoptosis.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to a notable accumulation of cells in the S phase.

Case Studies

Several case studies have been documented regarding the biological effects of this compound:

  • Study on Liver Carcinoma Cells : A detailed study assessed the impact of the compound on HepG2 cells. It was found that treatment resulted in significant cell death and alterations in cell cycle distribution.
    • Findings :
      • Increased caspase-3 activity by 63% .
      • Cell cycle arrest predominantly in the S phase.
  • Effect on Prostate Cancer Cells : In another study focusing on PC-3 cells, the compound exhibited marked cytotoxicity.
    • Findings :
      • IC50 values indicated strong growth inhibition.
      • Mechanistic studies suggested involvement of multiple apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-ethyl 3-methyl 2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via multicomponent reactions (e.g., Biginelli-like protocols) using ethyl acetoacetate, substituted aldehydes, and thiourea derivatives under reflux conditions. Intermediates are purified via column chromatography and characterized using 1H/13C NMR (e.g., δ 1.2–1.4 ppm for ethyl ester protons) and IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹). HRMS (ESI) is critical for confirming molecular ions (e.g., [M+H]+ calculated within ±0.001 Da) .

Q. How is the structural integrity of the compound validated during synthesis?

  • Methodology : Combine X-ray crystallography (if single crystals are obtainable) with 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the biphenyl amide proton and carbonyl carbons validate the core scaffold. Cross-reference spectral data with PubChem entries for analogous thienopyridine derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Follow OSHA/GHS guidelines for laboratory chemicals. Use fume hoods, nitrile gloves, and PPE due to potential respiratory sensitization (H34279 classification). Store in airtight containers at 2–8°C, and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodology : Employ quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path searches to predict regioselectivity in heterocycle formation. Tools like Gaussian or ORCA can model electronic effects of substituents (e.g., electron-withdrawing biphenyl groups). Validate predictions experimentally using fractional factorial designs to narrow reaction conditions .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodology : Perform variable-temperature NMR to assess dynamic effects (e.g., rotamers in the amide bond). Compare with computed NMR shifts (using software like ACD/Labs or ChemDraw). If ambiguity persists, synthesize a deuterated analog or use NOESY to confirm spatial proximity of protons .

Q. What strategies are effective for improving yield in the final cyclization step?

  • Methodology : Screen catalysts (e.g., p-TsOH, Lewis acids) and solvents (DMF, ethanol) under microwave-assisted conditions to enhance reaction efficiency. Monitor by TLC and optimize via response surface methodology (RSM). For example, ethanol reflux with 10 mol% ZnCl₂ increased yields by 22% in analogous pyridine syntheses .

Q. How can researchers evaluate the compound’s biological activity while minimizing false positives?

  • Methodology : Use orthogonal assays (e.g., enzymatic inhibition + cell viability tests) with appropriate controls (e.g., solvent-only, known inhibitors). For antimicrobial studies, follow CLSI guidelines for MIC determination. Validate target engagement via SPR or ITC binding assays .

Q. What advanced techniques confirm the compound’s stability under physiological conditions?

  • Methodology : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C, analyzing degradation products via LC-MS/MS. Use molecular dynamics simulations to predict hydrolytic susceptibility of ester groups. Compare with experimental data to refine half-life predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.